molecular formula C17H37BrClN B8746507 N-(3-Chloropropyl)-N,N-dimethyl-1-dodecanaminium bromide CAS No. 210045-40-2

N-(3-Chloropropyl)-N,N-dimethyl-1-dodecanaminium bromide

Cat. No.: B8746507
CAS No.: 210045-40-2
M. Wt: 370.8 g/mol
InChI Key: FCQSEXGTTIULLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloropropyl)-N,N-dimethyl-1-dodecanaminium bromide is a useful research compound. Its molecular formula is C17H37BrClN and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

210045-40-2

Molecular Formula

C17H37BrClN

Molecular Weight

370.8 g/mol

IUPAC Name

3-chloropropyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C17H37ClN.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18;/h4-17H2,1-3H3;1H/q+1;/p-1

InChI Key

FCQSEXGTTIULLO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCl.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4-Chlorobutyl)dodecyldimethylammonium bromide and (6-chlorohexyl) dodecyldimethylammonium bromide can be prepared by a similar process using the appropriate bromochloroalkane and dodecyldimethylamine.
Name
(4-Chlorobutyl)dodecyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(6-chlorohexyl) dodecyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bromochloroalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A two-liter, 3-necked, round-bottomed flask equipped with an air condenser and a magnetic stirring plate was charged with N,N-dimethyldodecylamine (297.24 grams, 1.40 moles), 1-bromo-3-chloropropane (220.44 grams, 1.40 moles) and methanol (250 mL). Reaction was maintained at 65° C. for 24 hours. Methanol was removed by rotary evaporation under reduced pressure to yield a brown sludge. To the sludge was added methyl-tert-butylether (2 liters) causing a white solid to form. The mixture was stirred for two hours and a semi-crystalline, white particulate was collected by vacuum filtration. The particulate was dried in a vacuum oven at 35° C. for 24 hours. Yield 228.2 grams (0.61 moles, 44%).
Quantity
297.24 g
Type
reactant
Reaction Step One
Quantity
220.44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

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